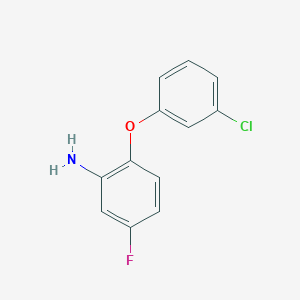

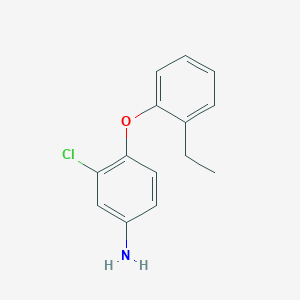

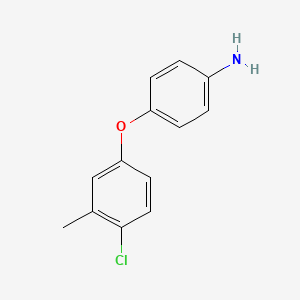

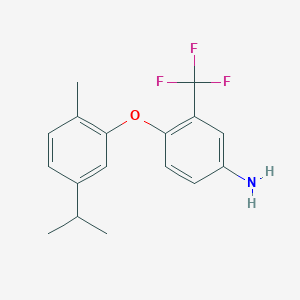

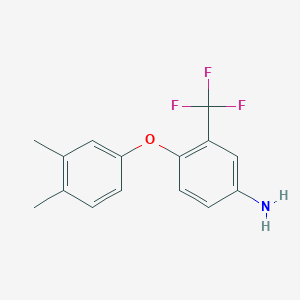

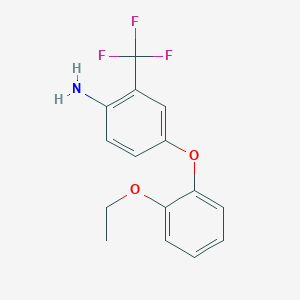

4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, derivatives of aniline with trifluoromethyl groups have been synthesized using Wittig methylenation, starting from trifluoroacetic acid derivatives . Similarly, the synthesis of polyimides with trifluoromethyl anilide moieties involves Williamson ether condensation reactions followed by hydrogenation . These methods highlight the versatility of synthetic approaches in incorporating triflu

Scientific Research Applications

Synthesis of Quinolinones and Quinolines

- The compound has been utilized in the synthesis of various quinolinones and quinolines. A study demonstrated the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines (Gong & Kato, 2004). Another research focused on the synthesis of 4-trifluoromethyl-2(1H)-quinolinones, illustrating the use of anilines in the formation of these compounds (Marull, Lefebvre, & Schlosser, 2004).

Electrochemical Studies

- Aniline derivatives, including 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline, have been studied for their electrochemical properties. A research on the electrochemical copolymerization of aniline and o-aminophenol indicates the potential application of these compounds in polymer science (Mu, 2004).

Liquid Crystal Research

- Research into liquid crystals has involved derivatives of anilines, including compounds with trifluoromethyl groups. A study on the formation of monomolecular films of azobenzene derivatives at the air/water interface involved the use of 4-(trifluoromethyl)aniline (Yoshino et al., 1992). Another study on liquid crystals of 4-octyloxy-N-(benzylidene)aniline derivatives highlights the impact of trifluoromethyl groups on liquid crystalline properties (Miyajima et al., 1995).

Spectroscopic Analysis

- Spectroscopic studies have been conducted on substituted N-phenoxyethylanilines, providing insight into the vibrational, geometrical, and electronic properties of these compounds (Finazzi et al., 2003).

Synthesis of Insecticides

- The compound has been used in the synthesis of insecticides like Novaluron, demonstrating its utility in agricultural chemistry (Wen Zi-qiang, 2008).

Catalytic Oxidation Studies

- Studies on the catalytic oxidation of phenolic and aniline compounds have involved the use of magnetic nanoparticles, indicating the potential application of 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline in environmental remediation (Zhang et al., 2009).

Pharmaceutical Applications

- In the field of pharmaceuticals, this compound has been employed in the optimization of quinolinecarbonitriles as inhibitors of kinase activity, relevant in cancer research (Boschelli et al., 2001).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It can include toxicity data, flammability, reactivity, and precautions for safe handling and storage.

Future Directions

This could involve potential applications of the compound, areas for further research, or improvements in synthesis methods.

Please consult with a qualified professional or refer to specific resources for detailed information.

properties

IUPAC Name |

4-(2-ethoxyphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2/c1-2-20-13-5-3-4-6-14(13)21-10-7-8-12(19)11(9-10)15(16,17)18/h3-9H,2,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJZBOQSVMMURW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001226481 |

Source

|

| Record name | 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline | |

CAS RN |

946784-51-6 |

Source

|

| Record name | 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946784-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.